![molecular formula C29H27N3O6 B2572496 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-26-6](/img/no-structure.png)

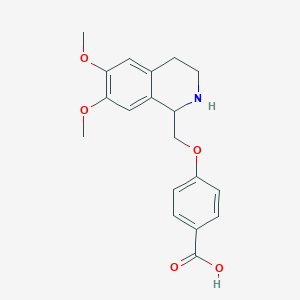

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H27N3O6 and its molecular weight is 513.55. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging Applications

Compounds within the same family as the specified chemical have been developed for radioligand imaging applications, particularly for positron emission tomography (PET). A notable example is the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. The radiolabeling of such compounds, including the process of fluorine-18 labeling, enables in vivo imaging of neuroinflammation, which is crucial for diagnosing and monitoring neurodegenerative diseases (Dollé et al., 2008).

Cytotoxic Activity for Cancer Therapy

Another application of related compounds is in cancer therapy, where their cytotoxic activity against various cancer cell lines is explored. Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that they possess appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

Further research has identified compounds derived from similar chemical frameworks to have significant anti-inflammatory and analgesic activities. These compounds are synthesized from natural products and have shown promise in inhibiting cyclooxygenase enzymes, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Additionally, certain derivatives have been synthesized with the intention of exploring their antimicrobial properties. These compounds, incorporating various heterocyclic frameworks, have been tested and evaluated as potential antimicrobial agents, offering a new avenue for the development of novel antimicrobials (Bondock et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Base" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenethylamine is reacted with 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux.", "Step 2: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature or under reflux for several hours.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to yield the final product, N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

CAS RN |

877657-26-6 |

Molecular Formula |

C29H27N3O6 |

Molecular Weight |

513.55 |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C29H27N3O6/c1-18-8-11-20(12-9-18)32-28(34)27-26(21-6-4-5-7-22(21)38-27)31(29(32)35)17-25(33)30-15-14-19-10-13-23(36-2)24(16-19)37-3/h4-13,16H,14-15,17H2,1-3H3,(H,30,33) |

InChI Key |

LDGQPQZHEYSXOH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2572423.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B2572429.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)